1-(1-Benzylpyrrolidin-3-yl)cyclobutan-1-ol
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Overview
Description
1-(1-Benzylpyrrolidin-3-yl)cyclobutan-1-ol is a chemical compound with the molecular formula C15H21NO. It is a pale-yellow to yellow-brown sticky oil to semi-solid substance. This compound is known for its unique structural features, which include a benzyl group attached to a pyrrolidin-3-yl ring, which is further connected to a cyclobutan-1-ol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzylpyrrolidin-3-yl)cyclobutan-1-ol typically involves the reaction of benzyl bromide with pyrrolidin-3-ol followed by a cyclization reaction to form the cyclobutanol ring. The reaction conditions usually require a strong base, such as potassium tert-butoxide, and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: . The process is optimized to achieve high yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzylpyrrolidin-3-yl)cyclobutan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as chromium(VI) oxide or Dess-Martin periodinane.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be performed using nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The major product of oxidation is the corresponding ketone or carboxylic acid derivative.
Reduction: The reduction reaction typically yields the corresponding amine or alcohol.
Substitution: Substitution reactions can lead to the formation of various substituted pyrrolidin-3-yl derivatives.
Scientific Research Applications
1-(1-Benzylpyrrolidin-3-yl)cyclobutan-1-ol has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors.
Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
1-(1-Benzylpyrrolidin-3-yl)cyclobutan-1-ol is structurally similar to other compounds such as 3-(pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride. the presence of the benzyl group in this compound imparts unique chemical and biological properties that distinguish it from its analogs. The benzyl group enhances the lipophilicity of the compound, potentially affecting its biological activity and pharmacokinetic properties.
Comparison with Similar Compounds
3-(pyrrolidin-1-yl)cyclobutan-1-ol hydrochloride
Other benzyl-substituted pyrrolidin-3-yl derivatives
This comprehensive overview provides a detailed understanding of 1-(1-Benzylpyrrolidin-3-yl)cyclobutan-1-ol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(1-benzylpyrrolidin-3-yl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-15(8-4-9-15)14-7-10-16(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDIGJBIGMFBLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2CCN(C2)CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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